Tacrolimus, also known by its original research compound designation FK506, is a macrolide lactone discovered in 1984 by the Fujisawa Pharmaceutical Company. [] It is produced by Streptomyces tsukubaensis, a soil fungus originally found on Mount Tsukuba, Japan. [] Tacrolimus is a potent immunosuppressive agent that has been extensively studied for its role in inhibiting the immune response. [, , , , ] This property has made it a valuable tool in scientific research, particularly in the fields of transplantation, immunology, and cell biology.
Synthesis Analysis
The synthesis of Tacrolimus is a complex multi-step process involving fermentation of Streptomyces tsukubaensis followed by extraction and purification of the active compound. [] Detailed information regarding the specific synthesis steps, technical details, and parameters are beyond the scope of this analysis.
Molecular Structure Analysis
Tacrolimus possesses a complex macrocyclic structure. It is classified as a macrolide lactone, characterized by a large lactone ring containing multiple functional groups. [] The precise arrangement of these functional groups, including hydroxyl, ketone, and ester moieties, contributes to its biological activity. [] Further analysis of its molecular structure reveals specific binding sites and interactions with target proteins, which are crucial for understanding its mechanism of action.
Mechanism of Action
Tacrolimus exerts its immunosuppressive effects by inhibiting the activation and proliferation of T cells, a type of white blood cell crucial for immune responses. [, , ] It achieves this by binding to an intracellular protein called FK506-binding protein 1A (FKBP1A). [, , ] The Tacrolimus-FKBP1A complex then interacts with and inhibits calcineurin, a phosphatase enzyme critical for T cell activation. [, , , , ] This inhibition ultimately prevents the transcription of interleukin-2 (IL-2), a cytokine essential for T cell proliferation and differentiation. [, ]
Physical and Chemical Properties Analysis
Tacrolimus is a white crystalline powder with poor water solubility. [] Its molecular weight is 804.02 g/mol. [] Understanding these properties is crucial for developing suitable formulations and delivery systems for both in vitro and in vivo research applications.
Applications
Transplantation Research: Tacrolimus has been instrumental in investigating the mechanisms of allograft rejection and developing strategies to improve graft survival in preclinical models. [, , , ]
Immunology Research: Scientists utilize Tacrolimus to study T cell activation pathways and identify potential targets for modulating immune responses in various diseases. [, , ]
Cell Biology Research: Tacrolimus serves as a valuable tool for investigating signal transduction pathways, particularly those involving calcineurin and its downstream targets. [, , ]
Drug Interaction Studies: The impact of various compounds on Tacrolimus metabolism and transport is studied to understand potential drug interactions. [, ]
Development of New Therapeutic Strategies: Tacrolimus’s mechanism of action serves as a basis for developing new drugs targeting calcineurin or other components of the T cell activation pathway for treating autoimmune diseases and preventing transplant rejection. [, ]
Future Directions
Investigating its role in non-transplant settings: Studies exploring Tacrolimus’s effects on other cell types and its potential applications in areas such as cancer and inflammatory diseases. [, ]
Developing novel formulations and delivery systems: Research focusing on enhancing its solubility, bioavailability, and targeted delivery to specific tissues or cells. []
Personalizing its use: Research focusing on identifying biomarkers that can predict individual responses to Tacrolimus, allowing for personalized dosing and minimizing side effects. [, ]
Related Compounds
Cyclosporine A
Relevance: Cyclosporine A is often compared to Tacrolimus in research studies to evaluate their relative efficacy, safety, and cost-effectiveness in various transplantation settings. Many studies in the provided papers compare Tacrolimus-based immunosuppression regimens to Cyclosporine A-based regimens, specifically in the context of liver and kidney transplantation. [, , , , , , ] For instance, one study found that while both drugs showed comparable results in liver transplant patients over 12 months, more patients required antidiabetic therapy with Tacrolimus. [] Another study indicated that Tacrolimus was superior to Cyclosporine A in preventing acute rejection after kidney transplants. []
Sirolimus
Relevance: Sirolimus is another important immunosuppressant used in transplantation, and its use and efficacy are often compared with Tacrolimus in research. [, ] One study reviewed the clinical and cost-effectiveness of various immunosuppressive therapies, including Sirolimus, for pediatric renal transplantation, highlighting its ability to reduce the incidence of acute rejection compared to a regimen of Cyclosporine A, azathioprine, and steroids. []
Mycophenolate Mofetil (MMF)
Relevance: Mycophenolate Mofetil is frequently used in combination with Tacrolimus in immunosuppressive regimens for various transplantations, and several studies in the provided papers investigate the efficacy and safety of these combinations. [, , , , , ] One study examined the pharmacokinetics of both drugs, revealing differences in exposure levels over time and among different racial groups. []
Mycophenolate Sodium (MPS)
Relevance: Mycophenolate Sodium is closely related to Mycophenolate Mofetil, and one study included in the provided papers compared the two drugs in adult renal transplant recipients, finding no significant difference in 1-year efficacy or side effects between the two. []
Basiliximab
Relevance: Basiliximab is sometimes used as part of an induction therapy regimen in organ transplantation to suppress the immune response immediately after transplantation, often in conjunction with maintenance immunosuppression using drugs like Tacrolimus. [, ] A study in the provided papers found that Basiliximab, in combination with Tacrolimus, mycophenolate mofetil, and steroids, was associated with lower Tacrolimus exposure and significantly reduced renal function impairment and acute rejection compared to a higher dose of Tacrolimus alone. []
Daclizumab
Relevance: Similar to Basiliximab, Daclizumab is used in transplantation for its immunosuppressive effects. It is mentioned alongside Tacrolimus in research concerning immunosuppressive therapies for pediatric renal transplantation. []
Azathioprine
Relevance: Azathioprine has been used as a component of immunosuppressive regimens in organ transplantation but has been largely replaced by drugs like Mycophenolate Mofetil. Studies comparing the effectiveness of Tacrolimus and Azathioprine are included in the provided papers, with findings indicating that Tacrolimus may be superior in some aspects, such as reducing acute rejection and improving graft function in pediatric renal transplant recipients. [, ]
Prednisolone
Relevance: Prednisolone is frequently used in combination with Tacrolimus and other immunosuppressants in transplantation. Several studies in the provided papers investigate different aspects of Tacrolimus and Prednisolone co-administration, including their combined effects on glucose uptake and insulin signaling in human adipocytes. [, , , , , , ] One study examined the impact of converting from immediate-release Tacrolimus to a prolonged-release formulation (Envarsus) on the incidence of BK virus infection in kidney transplant patients, noting that both groups received prednisolone along with other immunosuppressants. []
Hydrocortisone Acetate
Relevance: One study in the provided papers compared the efficacy and safety of Tacrolimus ointment to Hydrocortisone Acetate ointment for treating atopic dermatitis in children. [] The study found Tacrolimus to be significantly more effective.
13-O-Demethyl Tacrolimus (13-O-DMT)
Relevance: As a key metabolite of Tacrolimus, 13-O-DMT is relevant in understanding Tacrolimus's metabolism and pharmacokinetics. One study aimed to develop a highly sensitive method for simultaneously quantifying both Tacrolimus and 13-O-DMT in human blood samples, highlighting the importance of monitoring both the drug and its metabolite. []
Ketoconazole
Relevance: Ketoconazole's inhibition of CYP3A4 can significantly affect the pharmacokinetics of Tacrolimus, leading to increased drug levels. One study investigated the co-administration of Ketoconazole and Tacrolimus in kidney transplant recipients, demonstrating a significant reduction in the required Tacrolimus dose and cost due to the drug interaction. [] Another study used Ketoconazole to investigate the site-dependent absorption of Tacrolimus in rat intestines. []
Midazolam
Relevance: Due to its metabolism by CYP3A4, Midazolam is used in research to study drug interactions and the impact of CYP3A4 inhibition on drug metabolism. One study used Midazolam alongside Ketoconazole to study the site-specific transport and metabolism of Tacrolimus in the rat small intestine, focusing on the effects of inhibiting both P-glycoprotein and CYP3A4. []
FK778
Relevance: One study investigated the efficacy of FK778 in combination with Tacrolimus in preventing acute renal allograft rejection in monkeys, finding that delayed administration of FK778 significantly prolonged graft survival. []
Nargenicin A1
Relevance: One study in the provided papers investigated the protective effects of Nargenicin A1 against the cytotoxic effects of Tacrolimus, particularly its ability to induce DNA damage and apoptosis in fish cells. [] The study found that Nargenicin A1 protected the cells from Tacrolimus-induced toxicity, potentially by scavenging reactive oxygen species.
Wuzhi Capsule (WZC)
Relevance: Two studies in the provided papers specifically investigated the interaction between Wuzhi Capsule and Tacrolimus in Chinese liver transplant patients. [, ] One study found that Wuzhi Capsule could influence the metabolism of Tacrolimus, affecting its pharmacokinetic parameters. [] The other study provided evidence that Wuzhi Capsule could increase Tacrolimus blood concentration. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tacrolimus is a macrolide immunosuppressant drug that is widely used in the prevention of organ rejection in transplant patients. It was first isolated from the fermentation broth of Streptomyces tsukubaensis in 1984. Since then, it has been extensively studied for its chemical structure, biological activity, and therapeutic applications.
Lurasidone is a second-generation antipsychotic drug that is used to treat schizophrenia and bipolar disorder. It was approved by the US Food and Drug Administration (FDA) in 2010 and is marketed under the brand name Latuda. Lurasidone is known for its unique pharmacological profile, which includes a high affinity for serotonin 5-HT2A and dopamine D2 receptors. This paper aims to provide a comprehensive review of lurasidone, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
JNJ-42165279 is a potent, irreversible inhibitor of fatty acid amide hydrolase (FAAH; IC50s = 70 and 313 nM for human and rat forms, respectively). It displays selectivity for FAAH over a panel of other enzymes, receptors, transporters, and ion channels. JNJ-42165279 is active in vivo, blocking FAAH activity in brain and periphery of rats and raising concentrations of anandamide, oleoyl ethanolamide, and palmitoyl ethanolamide. It is also efficacious in the spinal nerve ligation model of neuropathic pain. JNJ-42165279 is a FAAH inhibitor with IC50 of 70 ± 8 nM and 313 ± 28 nM for hFAAH and rFAAH, respectively. IC50 value: 70 ± 8 nM (for hFAAH), 313 ± 28 nM (for rFAAH )Target:FAAHJNJ-42165279 covalently inactivates the FAAH enzyme, but is highly selective with regard to other enzymes, ion channels, transporters, and receptors. JNJ-42165279 exhibits high selectivity against a panel of 50 receptors, enzymes, transporters, and ion-channels at 10 μM, at which concentration it does not produce >50% inhibition of binding to any of the targets. Fortunately, JNJ-42165279 also does not inhibit CYPS (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or hERG when tested at a 10 μM compound concentration. in vivo: JNJ-42165279 exhibits excellent ADME and pharmacodynamic properties as evidenced by its ability to block FAAH in the brain and periphery of rats and thereby cause an elevation of the concentrations of anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA). The compound was also efficacious in the spinal nerve ligation (SNL) model of neuropathic pain. JNJ-42165279 exhibits relatively rapid clearance in the course of rat pharmacokinetic experiments, manifesting as a low AUC and Cmax; however, sufficiently high exposures were obtainable to support preclinical animal models. In a subsequent higher dose (20 mg/kg) oral PK experiment, compound concentrations were determined both in the plasma and brain of rats.
Azilsartan D5 is a derivative of Azilsartan, which is a member of the angiotensin II receptor blockers (ARBs) class of drugs. It is used to treat hypertension and is known for its high potency and long-lasting effects. Azilsartan D5 is a deuterated form of Azilsartan, which means that it contains five deuterium atoms instead of hydrogen atoms. This modification enhances the pharmacokinetic properties of the drug, making it more effective and safer to use.
Candesartan D4 is a synthetic compound that belongs to the class of angiotensin II receptor antagonists. It is a deuterated form of candesartan, which is used in the treatment of hypertension and heart failure. Candesartan D4 is a labeled compound that is used in pharmacokinetic studies to determine the bioavailability and metabolism of candesartan.
Alimemazine D6 is a phenothiazine derivative that is commonly used as an antihistamine and sedative. It is also known as trimeprazine D6 and is used to treat various allergic conditions, such as hay fever, urticaria, and allergic rhinitis.
Desbutyl Lumefantrine D9 is a synthetic derivative of Lumefantrine, which is an antimalarial drug used to treat and prevent malaria. Desbutyl Lumefantrine D9 is a deuterated form of Lumefantrine, which means that it contains nine deuterium atoms instead of hydrogen atoms. This modification enhances the pharmacokinetic properties of the drug, making it more effective and safer to use.